Product packaging for Zexbrevin A(Cat. No.:CAS No. 28644-87-3)

Zexbrevin A

Cat. No.: B1212642
CAS No.: 28644-87-3
M. Wt: 350.4 g/mol
InChI Key: CXYBZHXVOJFZNC-PFYMNSNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zexbrevin A is a sesquiterpene lactone of interest to immunological research. A 1975 study published in Agents and Actions investigated the effects of this compound and the related Zexbrevin B on the immune response in mice. The study found that administration of these compounds prior to antigen exposure resulted in a potent stimulation of the in vivo immune response. This was evidenced by elevated numbers of specific spleen rosette-forming cells (RFC) and higher titers of circulating antibodies compared to control animals . The research indicated that a dose of 500 µg was optimal for the observed increase in rosette-forming cells, while higher or lower doses led to a decline in this effect. The timing of administration was also critical, with the most significant potentiation occurring when this compound was given 48 hours before antigen stimulation; administration on the same day or several days before the antigen did not produce this effect . Furthermore, the study suggested that the mechanism of action does not appear to involve mitogenic effects, as Zexbrevin did not increase the radioactive thymidine uptake in cultured mouse spleen cells above control levels . This compound is therefore a valuable compound for researchers exploring the modulation of immune responses. This product is labeled For Research Use Only (RUO) . RUO products are intended solely for laboratory research purposes and are not to be used for the diagnosis, prevention, or treatment of any disease in humans or animals . They are not manufactured or validated for use as in vitro diagnostic (IVD) medical devices .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26O6 B1212642 Zexbrevin A CAS No. 28644-87-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28644-87-3

Molecular Formula

C19H26O6

Molecular Weight

350.4 g/mol

IUPAC Name

[(7R,8S)-2,7,11-trimethyl-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-1(13)-en-9-yl] 2-methylpropanoate

InChI

InChI=1S/C19H26O6/c1-9(2)17(21)24-14-8-19(5)15(20)7-12(25-19)10(3)6-13-16(14)11(4)18(22)23-13/h7,9-11,13-14,16H,6,8H2,1-5H3/t10?,11-,13?,14?,16+,19?/m1/s1

InChI Key

CXYBZHXVOJFZNC-PFYMNSNISA-N

SMILES

CC1CC2C(C(C(=O)O2)C)C(CC3(C(=O)C=C1O3)C)OC(=O)C(C)C

Isomeric SMILES

C[C@@H]1[C@H]2C(CC(C3=CC(=O)C(O3)(CC2OC(=O)C(C)C)C)C)OC1=O

Canonical SMILES

CC1CC2C(C(C(=O)O2)C)C(CC3(C(=O)C=C1O3)C)OC(=O)C(C)C

Synonyms

zexbrevin A

Origin of Product

United States

Natural Occurrence, Isolation, and Biosynthesis of Zexbrevin a

Identification of Natural Sources and Isolation Strategies for Zexbrevin A

The initial investigations into furanoheliangolides, including Zexbrevin, were reported in the 1970s researchgate.netresearchgate.net. Zexbrevin itself was identified as a furanoheliangolide sesquiterpenoid researchgate.netresearchgate.net. While the specific organism from which this compound was first isolated is not explicitly detailed in the provided literature, related compounds and the class of furanoheliangolides are often associated with plant sources, particularly within plant glandular trichomes researchgate.netresearchgate.net. For instance, related dimeric furanoheliangolides have been isolated from Piptocoma rufescens nih.gov.

Isolation of such natural products typically involves sophisticated extraction and purification techniques. A common strategy in natural product chemistry is bioassay-guided fractionation, where crude extracts are separated into fractions, and each fraction is tested for biological activity. Active fractions are then further purified using chromatographic methods (e.g., HPLC, column chromatography) until the pure compound, such as this compound, is obtained wakan-iyaku.gr.jp. The specific isolation protocols for this compound would have involved detailed analytical chemistry to confirm its structure and purity.

Elucidation of the Biosynthetic Pathway of this compound

This compound, as a sesquiterpenoid, is biosynthesized through complex enzymatic cascades originating from isoprenoid precursors. Sesquiterpenoids are derived from farnesyl pyrophosphate (FPP), a 15-carbon molecule that is itself synthesized via the mevalonate (B85504) (MEV) or methylerythritol phosphate (B84403) (MEP) pathways [general knowledge of sesquiterpenoid biosynthesis]. FPP is then cyclized and modified by a series of enzymes, including terpene synthases and cytochrome P450 monooxygenases, to form the diverse array of sesquiterpenoid structures, including the furanoheliangolide skeleton of this compound.

The complete elucidation of a natural product's biosynthetic pathway is a multi-step process. This typically involves:

Identifying precursor molecules: Tracing the metabolic origin of the compound.

Identifying key enzymes: Characterizing the specific enzymes that catalyze each reaction step.

Mapping the sequence of reactions: Determining the order in which these enzymatic steps occur.

Identifying the genes encoding these enzymes: Locating the genetic blueprint for the biosynthetic machinery.

Techniques employed for pathway elucidation often include transcriptomics, metabolomics, gene silencing (e.g., virus-induced gene silencing - VIGS), heterologous expression of genes in model organisms (like E. coli or yeast), and in vitro enzyme assays nih.govnih.govfrontiersin.orgresearchgate.net. While the general biosynthetic origins of sesquiterpenoids are understood, the specific pathway, including all intermediate compounds, enzymes, and genes responsible for this compound biosynthesis, has not been detailed in the provided literature.

Enzymatic Mechanisms and Genetic Determinants in this compound Biosynthesis

The biosynthesis of any natural product is governed by a set of genes that encode the enzymes responsible for each step of the pathway. These genes, along with regulatory elements, constitute the "genetic determinants" of the biosynthesis. In biological systems, gene expression is tightly controlled, often involving regulatory genes and proteins that modulate the activity of structural genes (which code for enzymes) psu.eduhinczlab.orgnih.govwikipedia.org. For example, repressors can bind to DNA to block gene transcription, or inducers can activate it, thereby controlling the rate of enzyme synthesis psu.eduhinczlab.org.

The specific enzymes involved in this compound biosynthesis would catalyze reactions such as cyclization of FPP, oxidation, hydroxylation, esterification, and lactone formation, characteristic of furanoheliangolide formation. The precise mechanisms of these enzymes, their substrate specificities, and the genetic loci controlling their expression are critical for understanding how this compound is produced. However, the specific enzymatic mechanisms and genetic determinants for this compound biosynthesis are not detailed in the available search results.

Biotechnological Approaches for Enhanced this compound Production

Given the complexity and potential value of natural products like this compound, biotechnological approaches are explored to enhance their production, moving beyond traditional extraction from limited natural sources. These methods aim to increase yield, improve efficiency, and ensure a sustainable supply.

Key biotechnological strategies include:

Metabolic Engineering: Modifying the metabolic pathways of host organisms (microbial cell factories like E. coli or yeast, or plant cell/tissue cultures) to overproduce this compound or its precursors. This can involve introducing genes from the natural producer or optimizing existing pathways nih.govnih.gov.

Synthetic Biology: Designing and constructing novel biological systems or re-engineering existing ones to produce target molecules. This can involve assembling biosynthetic pathways in heterologous hosts nih.govnih.gov.

Plant Cell and Tissue Cultures: Cultivating plant cells or tissues in controlled laboratory conditions can allow for optimized production of secondary metabolites, including this compound, potentially bypassing environmental limitations nih.gov.

Genetic Modification: Using techniques like genetic engineering to enhance the expression of key biosynthetic genes in the natural producer or to introduce the pathway into a more amenable host organism taylorfrancis.comafjbs.com.

Precursor Feeding: Supplying specific precursor molecules to the producing organism to channel metabolic flux towards this compound synthesis researchgate.netnih.gov.

These approaches leverage advances in plant physiology, genetics, and genetic modification techniques to create efficient production systems for valuable natural products nih.gov.

Chemical Synthesis and Derivatization of Zexbrevin a

Retrosynthetic Analysis and Strategic Disconnections for Zexbrevin A

Retrosynthetic analysis is a fundamental strategy in organic synthesis that involves working backward from the target molecule to identify simpler, readily available starting materials. This process breaks down the complex this compound structure into manageable fragments through strategic disconnections. Key functional groups and carbon-carbon bonds are identified as potential sites for disconnection. For this compound, a tricyclic system with several oxygenated functionalities and stereocenters, retrosynthetic analysis would likely involve identifying key bond formations that construct the core rings and introduce the necessary functional groups and stereochemistry. Common disconnection strategies include functional group interconversions and the breaking of carbon-carbon or carbon-heteroatom bonds numberanalytics.comdeanfrancispress.comjournalspress.comicj-e.org. While specific published retrosynthetic pathways for this compound are not detailed in the provided search results, the general principles involve identifying strategic disconnections that lead to simpler precursors, potentially involving Diels-Alder reactions or other cycloaddition strategies, given the cyclic nature of the molecule griffith.edu.auuq.edu.au. The presence of multiple chiral centers necessitates careful planning of stereoselective disconnections and subsequent bond formations.

Development of Total Synthesis Methodologies for this compound

The total synthesis of this compound aims to construct the entire molecule from simple precursors. Such endeavors are critical for confirming proposed structures, providing material for biological evaluation, and developing new synthetic methodologies. Research into the total synthesis of this compound and related compounds has been undertaken, with one thesis explicitly mentioning synthetic studies towards the total synthesis of Zexbrevin grafiati.comgrafiati.com. These studies likely involve multi-step sequences, employing various organic reactions to assemble the complex tricyclic framework and install the correct stereochemistry. The development of efficient synthetic routes is paramount, often requiring innovative approaches to overcome challenges associated with ring formation, functional group manipulation, and stereocontrol.

Stereoselective and Chemoenzymatic Synthesis of this compound Analogues

The stereochemistry of this compound is a critical feature influencing its properties. Therefore, stereoselective synthesis, which aims to produce one stereoisomer preferentially over others, is of significant importance uwindsor.cawikipedia.org. While specific chemoenzymatic syntheses of this compound or its analogues are not explicitly detailed in the provided snippets, the broader field of natural product synthesis frequently employs stereoselective methods. These can include the use of chiral auxiliaries, chiral catalysts (e.g., in asymmetric hydrogenation or epoxidation), or starting materials derived from the chiral pool uwindsor.cawikipedia.orgmdpi.com. The synthesis of analogues with modified stereochemistry or the introduction of specific chiral centers using stereoselective reactions would be key to exploring structure-activity relationships. For instance, research into related compounds has involved asymmetric synthesis to control stereochemistry at various positions griffith.edu.aumdpi.com.

Molecular Mechanisms of Action of Zexbrevin a

Identification and Characterization of Primary Cellular and Molecular Targets of Zexbrevin A

Research into the targets of this compound and its close relatives has provided initial insights into its molecular interactions. A study screening terpenoid compounds identified Zexbrevin B, a structurally related compound, as exhibiting robust binding to the B-cell lymphoma 2 (BCL2) protein als-journal.comals-journal.com. This interaction was characterized by binding energies that were found to be higher than those of venetoclax, a known BCL2 inhibitor als-journal.comals-journal.com. Given the structural similarities between this compound and Zexbrevin B, BCL2 is considered a potential molecular target for this compound as well researchgate.net.

Furthermore, this compound has been mentioned in the context of immune system stimulation and its influence on phagocytosis google.com. This suggests that this compound may also interact with targets involved in cellular defense mechanisms or immune cell signaling pathways, although specific molecular entities in this regard have not been definitively identified in the reviewed literature.

Structure Activity Relationship Sar Studies of Zexbrevin a

Design and Synthesis of Zexbrevin A Derivatives for SAR Elucidation

The elucidation of this compound's SAR typically involves the rational design and synthesis of a series of related compounds, or derivatives. This process aims to systematically modify specific structural features of the parent molecule to observe how these changes impact its biological activity, such as cytotoxicity. For this compound, potential sites for derivatization could include:

Ester Moiety: Modifications to the 2-methylprop-2-enoate (methacrylate) ester, such as ester hydrolysis, transesterification with different alcohols, or replacement with other acyl groups, could reveal the importance of this functional group for activity.

Tricyclic Core: Alterations to the ring system itself, such as saturation of double bonds, introduction of heteroatoms, or changes in ring size, could be explored.

Functional Groups: Modifications to the ketone functionalities (e.g., reduction to alcohols, conversion to oximes) or the methylidene group (e.g., epoxidation, reduction) could provide insights into their roles in biological interactions.

Substituents: Changes to the methyl groups at positions 2 and 11 could be investigated.

The synthesis of these derivatives would follow established organic chemistry methodologies, ensuring that each modification is precisely controlled. The resulting compounds would then be subjected to biological assays to quantify their activity, allowing for the mapping of structural changes to observed effects.

Identification of Pharmacophoric Elements and Structural Determinants for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups and their spatial relationships that are critical for a molecule's biological activity researchgate.net. Identifying the pharmacophoric elements of this compound involves correlating its structural features with its observed cytotoxic effects. Based on its structure, several features are likely to contribute to its activity:

Ketone Groups: The two ketone functionalities can act as hydrogen bond acceptors, potentially engaging in crucial interactions with amino acid residues in a target protein's active site.

Methylidene Group: This exocyclic double bond might participate in covalent interactions (e.g., Michael addition) with nucleophilic residues in a biological target, or it could influence the electronic properties of the molecule.

Ester Group: The ester linkage and its associated carbonyl and oxygen atoms could be involved in hydrogen bonding or other non-covalent interactions. Its susceptibility to hydrolysis might also influence the compound's stability and duration of action.

Detailed SAR studies, including the synthesis and testing of derivatives, would be necessary to pinpoint which of these structural determinants are indispensable for this compound's cytotoxic activity.

Influence of Stereochemistry on this compound's Biological Effects

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a paramount role in drug action, as biological targets are typically chiral nih.govijpsjournal.comscribd.com. This compound possesses multiple chiral centers, with its known configuration being (2R,4R,8R,9R,11R) ontosight.ai. This specific spatial arrangement is critical because enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not enantiomers) of a chiral molecule can exhibit vastly different pharmacological profiles, including potency, efficacy, and selectivity nih.govijpsjournal.com.

For this compound, synthesizing and evaluating stereoisomers would be a key component of SAR studies. For instance, altering the configuration at any of the chiral centers (C2, C4, C8, C9, C11) could lead to derivatives with significantly altered cytotoxic activity. One stereoisomer might be highly potent, while another could be inactive or even possess detrimental effects. Therefore, understanding the precise stereochemical requirements for this compound's biological activity is essential for the development of optimized therapeutic agents.

Computational and In Silico Approaches in this compound SAR Analysis

Computational and in silico methods are indispensable tools for modern SAR studies, enabling the prediction of biological activity, the identification of key structural features, and the guidance of experimental efforts lamarr-institute.orguni-bonn.decresset-group.comcas.org. For this compound, these approaches could include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish mathematical relationships between the physicochemical properties (descriptors) of a series of compounds and their biological activity lamarr-institute.orgresearchcommons.org. By generating a dataset of this compound derivatives with known activities, QSAR models could be built to predict the activity of novel, unsynthesized compounds.

Pharmacophore Modeling: This technique involves generating a 3D model of the essential features required for biological activity based on a set of active molecules researchgate.netarxiv.org. For this compound, a pharmacophore model could be developed from its known structure and activity, aiding in the identification of critical interaction points and guiding the design of new analogs.

Molecular Docking: This method simulates the binding of a ligand (this compound or its derivatives) to a target protein, predicting binding affinity and mode nih.govresearchgate.net. If the target protein for this compound's cytotoxic activity is known, docking studies could reveal how specific structural features interact with the binding site and how modifications might improve binding.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules and their interactions over time, offering a more detailed understanding of binding stability and conformational changes medchemica.com.

These computational approaches can accelerate the SAR process by prioritizing promising derivatives for synthesis and testing, thereby optimizing the efficiency of drug discovery efforts.

Preclinical Pharmacological and Biological Investigations of Zexbrevin a

In Vitro Efficacy and Specificity Profiling of Zexbrevin A in Cellular Models

This compound has been identified as a component of the plant Calea zacatechichi (also known as "Dream Herb") nih.govresearchgate.net. Studies investigating the aqueous extract of Calea zacatechichi have indicated in vitro cytotoxicity in human kidney proximal tubule (HK-2) cells, with cytotoxic effects observed in a dose-dependent manner nih.govresearchgate.net. However, specific in vitro efficacy or specificity profiling data directly attributed to isolated this compound in cellular models is not detailed in the provided search results.

In Vivo Studies of this compound's Biological Activities in Animal Models

The conducted searches did not yield specific in vivo studies detailing the biological activities of this compound in animal models. While general principles and the importance of in vivo studies in preclinical research are well-established taylorandfrancis.comwakan-iyaku.gr.jpmdpi.comeupati.eunih.govresearchgate.net, no direct experimental data linking this compound to such investigations was found.

Cellular Uptake, Distribution, and Metabolism of this compound in Research Systems

Information regarding the cellular uptake, distribution, and metabolism of this compound in research systems was not found in the performed searches. While general methodologies for studying cellular uptake and metabolism exist, specific investigations into these pharmacokinetic aspects for this compound were not identified.

Comparative Analysis of this compound with Related Natural Products or Synthetic Agents

This compound is classified as a germacranolide, a type of sesquiterpene lactone scielo.brchim.it. Related compounds within this class have demonstrated biological activities. For instance, Eremantholide A, another germacranolide, has been reported to exhibit in vitro antitumor activity against various tumor cell lines chim.it. Direct comparative biological data for this compound against Eremantholide A or other related natural products or synthetic agents is not available in the retrieved search results, limiting a detailed comparative analysis.

Based on the available scientific literature, this compound is recognized as a naturally occurring germacranolide, isolated from plants such as Zexmenia brevifolia and found as a constituent of Calea zacatechichi. While Calea zacatechichi extracts have shown in vitro cytotoxic effects, specific and detailed preclinical pharmacological and biological investigation data, including in vitro efficacy and specificity profiling, in vivo studies, and cellular uptake/metabolism studies, for isolated this compound are not extensively detailed in the provided search results. Further research would be required to fully elucidate its biological profile and potential therapeutic applications.

Compound List:

this compound

Calea zacatechichi

Eremantholide A

Advanced Analytical Methodologies in Zexbrevin a Research

Application of High-Resolution Spectroscopic Techniques for Structural Confirmation and Elucidation

The definitive identification and structural elucidation of complex organic molecules like Zexbrevin A are heavily dependent on high-resolution spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this regard, providing detailed insights into the molecular architecture. longdom.orglongdom.orgnih.gov

Advanced NMR spectroscopy is a powerful method for determining the precise arrangement of atoms within a molecule. technologynetworks.com For a compound like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be utilized. 1D NMR spectra, such as ¹H and ¹³C NMR, provide information about the different types of hydrogen and carbon atoms present in the molecule and their chemical environments. technologynetworks.comnih.gov 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to establish connectivity between adjacent atoms and across several bonds, allowing for the piecing together of the complete molecular structure. Publicly available databases can be instrumental in comparing and verifying the obtained spectral data. technologynetworks.comnih.gov

High-Resolution Mass Spectrometry (HRMS) complements NMR data by providing an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion and its fragments. longdom.orglongdom.orgnih.gov This high precision allows for the unambiguous determination of the elemental composition of this compound, a critical step in confirming its molecular formula. longdom.orglongdom.orgnih.gov Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers are capable of achieving sub-parts-per-million (ppm) mass accuracy. longdom.org

TechniqueInformation Obtained for this compoundKey Advantages
Advanced NMR (¹H, ¹³C, COSY, HSQC, HMBC)Detailed 3D structure, stereochemistry, and connectivity of atoms.Provides unambiguous structural information and spatial arrangement of atoms. technologynetworks.comnih.gov
High-Resolution Mass Spectrometry (HRMS)Precise molecular weight and elemental composition.Offers high accuracy and sensitivity for molecular formula determination. longdom.orglongdom.orgnih.gov
Table 1: High-Resolution Spectroscopic Techniques in this compound Structural Elucidation.

Chromatographic and Mass Spectrometric Approaches for this compound Quantification and Metabolite Profiling

Once the structure of this compound is confirmed, the focus often shifts to its quantitative analysis in biological matrices and the identification of its metabolites. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for these applications due to its high sensitivity, selectivity, and versatility. youtube.comnih.gov

For the quantification of this compound, a validated LC-MS/MS method would be developed. nih.gov This involves optimizing the chromatographic separation to resolve this compound from other components in the sample matrix, such as plasma or tissue homogenates. thermofisher.com Reversed-phase liquid chromatography is a common approach for separating small molecules. nih.gov The mass spectrometer is then set to operate in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored, providing excellent specificity and minimizing interference from the matrix. nih.gov

Metabolite profiling is crucial for understanding the biotransformation of this compound in a biological system. nih.gov Untargeted metabolomics approaches using high-resolution mass spectrometry can be employed to screen for potential metabolites. nih.gov This involves comparing the metabolic profiles of samples with and without exposure to this compound to identify new peaks that correspond to its metabolites. nih.gov The fragmentation patterns of these new peaks can then be analyzed to elucidate the structures of the metabolites. youtube.com

Analytical ApproachObjectiveKey Instrumentation and Method
Quantitative BioanalysisTo accurately measure the concentration of this compound in biological samples.LC-MS/MS with Selected Reaction Monitoring (SRM). youtube.comnih.gov
Metabolite ProfilingTo identify and characterize the metabolites of this compound.High-Resolution LC-MS for untargeted screening and structural analysis of metabolites. nih.govnih.gov
Table 2: Chromatographic and Mass Spectrometric Methods for this compound Analysis.

Development of Bioanalytical Assays for this compound in Research Matrices

Bioanalytical assays are essential for studying the pharmacokinetics and pharmacodynamics of this compound. researchgate.net Immunoassays are a common type of bioanalytical assay that can offer high throughput and sensitivity. nih.gov The development of an immunoassay for a small molecule like this compound would typically involve the production of antibodies that specifically recognize the compound. researchgate.netnih.gov

The process begins with the synthesis of a this compound conjugate, where the small molecule is attached to a larger carrier protein to make it immunogenic. This conjugate is then used to immunize animals to produce polyclonal or monoclonal antibodies. nih.gov Once specific antibodies are obtained, an immunoassay format, such as an Enzyme-Linked Immunosorbent Assay (ELISA), can be developed. rockland.com A competitive ELISA is often used for small molecules, where this compound in a sample competes with a labeled form of this compound for binding to a limited number of antibody sites. The signal generated is inversely proportional to the concentration of this compound in the sample. researchgate.net

Assay Development StepDescriptionPurpose
Hapten-Carrier ConjugationCovalently linking this compound to a larger protein molecule.To elicit an immune response and produce antibodies against the small molecule. nih.gov
Antibody ProductionImmunizing animals and isolating specific antibodies (polyclonal or monoclonal).To obtain the key recognition element for the immunoassay. nih.gov
Assay Format DevelopmentDesigning and optimizing the immunoassay, often a competitive ELISA.To establish a sensitive and specific method for quantifying this compound. researchgate.netrockland.com
Table 3: Key Stages in the Development of a Bioanalytical Immunoassay for this compound.

Advanced Imaging Techniques for this compound Localization and Cellular Interactions

To understand the mechanism of action of this compound, it is crucial to visualize its distribution within cells and tissues and to identify its molecular targets. Advanced imaging techniques, such as fluorescence microscopy, play a pivotal role in these investigations. researchgate.net

For cellular localization studies, this compound could be chemically modified to incorporate a fluorescent tag. This fluorescently labeled this compound can then be introduced to cells in culture, and its subcellular distribution can be observed using confocal or super-resolution microscopy. researchgate.netnews-medical.net These techniques provide high-resolution images that can reveal whether this compound accumulates in specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. Super-resolution microscopy techniques, such as STORM (Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy), can even allow for visualization at the single-molecule level. nih.gov

To study the interaction of this compound with its cellular targets, techniques like Förster Resonance Energy Transfer (FRET) microscopy could be employed. This would involve labeling this compound with one fluorophore and its potential binding partner with another. If the two molecules are in close proximity, energy transfer between the fluorophores can be detected, providing evidence of a direct interaction.

Imaging TechniqueApplication in this compound ResearchPotential Insights
Confocal Fluorescence MicroscopyVisualizing the subcellular localization of fluorescently labeled this compound.Identification of organelles where this compound accumulates. researchgate.net
Super-Resolution Microscopy (STORM, PALM)High-resolution imaging of this compound distribution at the nanoscale.Precise localization of this compound within subcellular compartments. news-medical.netnih.gov
Förster Resonance Energy Transfer (FRET) MicroscopyInvestigating the direct interaction between this compound and potential cellular targets.Confirmation of molecular interactions and target engagement.
Table 4: Advanced Imaging Techniques for Studying this compound.

Future Perspectives and Emerging Avenues in Zexbrevin a Research

Exploration of Unconventional Biological Targets and Therapeutic Modalities

While Zexbrevin A is recognized for its activity against specific targets, such as the protein kinase AKT als-journal.com, future research will likely expand beyond these established roles. Investigating this compound's potential to modulate other signaling pathways or cellular processes could unveil novel therapeutic applications. This includes exploring its efficacy in diseases where its primary known targets are not the central drivers, or identifying synergistic effects when combined with existing therapies. For instance, research into its off-target effects, if characterized, could reveal previously unrecognized biological activities that could be therapeutically exploited. The development of this compound as part of combination therapies, aiming to enhance anti-tumor potential, mitigate toxicities, or overcome resistance mechanisms, represents a significant emerging avenue nih.gov. This approach could be particularly relevant in complex diseases like cancer, where multi-faceted therapeutic strategies are often required for durable control nih.govnih.gov.

Innovations in this compound Synthesis and Analog Design

Advancements in chemical synthesis and analog design are crucial for optimizing the utility of this compound. Future research may focus on developing more efficient, scalable, and cost-effective synthetic routes to produce this compound and its derivatives. The design and synthesis of novel analogs will be paramount for fine-tuning its pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies will guide the rational design of these analogs, aiming to enhance their therapeutic index and broaden their applicability. For example, modifications could be explored to improve target engagement, reduce off-target interactions, or alter metabolic stability. The principles of analog design, as seen in other drug discovery programs, involve systematic modifications to a lead compound to achieve desired biological and physicochemical properties drugdesign.orgamazon.comescholarship.org.

Integration of Systems Biology and Machine Learning for Comprehensive this compound Analysis

The integration of systems biology and machine learning (ML) offers powerful tools for a more comprehensive understanding of this compound's biological impact. Systems biology approaches allow for the analysis of complex biological networks and pathways, providing a holistic view of how this compound perturbs cellular systems nih.govfrontiersin.orgnih.govroutledge.comnih.govebi.ac.ukugent.begoogle.com. Machine learning algorithms can analyze large-scale multi-omics datasets (genomics, transcriptomics, proteomics, metabolomics) to identify novel targets, predict this compound's mechanism of action, or discover biomarkers associated with its response nih.govfrontiersin.orgnih.govnih.govebi.ac.ukresearchgate.net. For instance, ML models could be trained on data related to this compound's known targets and cellular effects to predict its activity against new targets or in different disease contexts. Computational modeling can also help in understanding this compound's interactions within complex biological networks, potentially revealing unexpected roles or vulnerabilities frontiersin.orgnih.gov.

Development of this compound as a Chemical Probe for Fundamental Biological Research

Beyond its therapeutic potential, this compound can serve as a valuable chemical probe to elucidate fundamental biological mechanisms. A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling researchers to study the target's function within living systems nih.govpromega.co.ukwikipedia.orgnih.govchemicalprobes.orgnih.govicr.ac.ukresearchgate.neticr.ac.uk. By using this compound as a tool, scientists can investigate the precise roles of its targets, such as AKT, in various cellular processes, disease pathogenesis, and signaling cascades. High-quality chemical probes are essential for validating drug targets and for dissecting complex biological pathways promega.co.uknih.govnih.govicr.ac.ukresearchgate.net. Future research could focus on characterizing this compound's selectivity and target engagement in cellular and in vivo models to solidify its utility as a reliable chemical probe for basic research. This would involve rigorous validation using assays that confirm target binding and functional modulation, ensuring that the observed biological effects are directly attributable to this compound's intended mechanism of action promega.co.uknih.govnih.gov.

Q & A

Q. Which databases are most reliable for systematic reviews of this compound’s pharmacological properties?

  • Methodological Answer : Prioritize PubMed, Web of Science, and Embase for comprehensive coverage. Avoid overreliance on Google Scholar due to incomplete metadata. Use Boolean operators (e.g., "this compound AND (antioxidant OR cytotoxic)") and document search strategies in PRISMA flowcharts .

Q. How can researchers ensure reproducibility when replicating this compound studies?

  • Methodological Answer : Request raw data and protocols from original authors via platforms like *Protocols.io *. Replicate experiments using identical reagents (e.g., Sigma-Aldlot批次 numbers) and equipment calibration. Publish replication attempts in journals like eLife or PLOS ONE .

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